N1-Methyl Substituent is an Absolute Requirement for Taltirelin Pharmacophore Assembly
The patent EP0168042B1 explicitly describes the synthesis of taltirelin via benzyl 1-methyl-4,5-dihydroorotate (compound (II)) as a critical intermediate . The methylation of 4,5-dihydroorotic acid benzyl ester (the non‑methylated analog) with methyl iodide yields the 1-methyl derivative, which is then deprotected and condensed with L‑histidyl‑L‑prolinamide to form the active drug . The non‑methylated analog would yield a different coupling product and fail to produce the desired pharmacophore, making the N1‑methyl group a necessary structural discriminator for downstream API synthesis. Procurement must therefore specify the N1‑methyl derivative to ensure successful production of taltirelin .
| Evidence Dimension | Structural requirement for API synthesis |
|---|---|
| Target Compound Data | Benzyl 1-methyl-4,5-dihydroorotate (CAS 103300-85-2), compound (II) in patent EP0168042B1 |
| Comparator Or Baseline | Benzyl 4,5-dihydroorotate (non‑methylated, CAS 103300-84-1) |
| Quantified Difference | Qualitative: N1‑methylation enables coupling with histidyl‑prolinamide; non‑methylated analog yields a different, therapeutically inactive product. |
| Conditions | Synthesis protocol: methylation with CH₃I/NaH, then coupling with L‑histidyl‑L‑prolinamide via DCC/HONSu (EP0168042B1, Example 1). |
Why This Matters
Purchasing the non‑methylated analog leads to failure in downstream API production; only the N1‑methyl derivative fulfills the synthetic route to taltirelin.
- [1] EP0168042B1 – Dihydroorotic acid derivatives, processes for their preparing and pharmaceutical composition containing them. European Patent Office. Publication date: 1990-05-02. View Source
